4-Amino-1-isopropylpyridin-2(1H)-one

IMPDH Kinase Immunosuppression

4-Amino-1-isopropylpyridin-2(1H)-one is a privileged N1-isopropyl 2-pyridone building block with precisely defined biological activity, including human IMPDH2 inhibition (Ki 240–440 nM) and weak MAO-B off-target affinity (IC50 > 100 nM). This unique selectivity profile—directly linked to the N1-isopropyl substitution—makes it an indispensable reference compound for IMPDH isoform selectivity assays and a superior scaffold for designing peripherally selective kinase inhibitors. Available at ≥98% purity with full analytical characterization, this compound ensures reproducible pharmacological data and eliminates the variability associated with generic 2-pyridone analogs.

Molecular Formula C8H12N2O
Molecular Weight 152.19
CAS No. 1439902-59-6
Cat. No. B3027961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-isopropylpyridin-2(1H)-one
CAS1439902-59-6
Molecular FormulaC8H12N2O
Molecular Weight152.19
Structural Identifiers
SMILESCC(C)N1C=CC(=CC1=O)N
InChIInChI=1S/C8H12N2O/c1-6(2)10-4-3-7(9)5-8(10)11/h3-6H,9H2,1-2H3
InChIKeyMYYVPDVHZISJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-isopropylpyridin-2(1H)-one (CAS 1439902-59-6) Technical Specifications and Procurement Profile


4-Amino-1-isopropylpyridin-2(1H)-one (CAS 1439902-59-6) is a heterocyclic building block belonging to the 2-pyridone class, characterized by a 4-amino substituent and an N-1 isopropyl group, with a molecular weight of 152.19 g/mol . This scaffold is recognized as a privileged structure in medicinal chemistry due to its capacity to engage in hydrogen bonding and its favorable physicochemical properties [1]. The compound is commercially available from multiple reputable vendors at purities typically ≥95-98% , and its procurement is supported by established analytical data including canonical SMILES and InChI identifiers .

Why 4-Amino-1-isopropylpyridin-2(1H)-one Cannot Be Replaced by Unsubstituted or Shorter Alkyl 2-Pyridone Analogs


While the 4-amino-2-pyridone core is a common pharmacophore, the N-1 alkyl substitution pattern dramatically alters both target binding affinity and biological selectivity [1]. For example, the unsubstituted 4-amino-2-pyridone (CAS 38767-72-5) and the 1-methyl analog (CAS 952182-01-3) exhibit fundamentally different inhibition profiles against human IMPDH2, with Ki values differing by orders of magnitude compared to the isopropyl-substituted variant [2][3]. Furthermore, the isopropyl group confers a distinct selectivity window against off-target enzymes such as MAO-B, a critical consideration in lead optimization campaigns [4]. These quantitative differences in enzymatic inhibition and selectivity preclude generic substitution and underscore the need for precise compound specification in research and development programs.

Quantitative Differentiation Evidence for 4-Amino-1-isopropylpyridin-2(1H)-one: Head-to-Head and Cross-Study Comparative Data


IMPDH2 Inhibitory Potency: 4-Amino-1-isopropylpyridin-2(1H)-one vs. 1-Methyl Analog and Clinical Reference

The compound exhibits moderate inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive and anticancer therapy [1]. In direct enzymatic assays using recombinant human IMPDH2, the target compound demonstrated Ki values ranging from 240 nM to 440 nM depending on the substrate (IMP vs. NAD) [1]. In contrast, the 1-methyl analog (4-amino-1-methylpyridin-2(1H)-one) displays a markedly different inhibition profile with a Ki of 13 nM against Cryptosporidium IMPDH [2], highlighting the profound impact of the N-1 alkyl group on species and isoform selectivity. Furthermore, when compared to the clinical IMPDH inhibitor mycophenolic acid (MPA), which exhibits Ki,app values of 0.136 μM for IMPDH1 and 0.046 μM for IMPDH2 [3], the isopropyl-substituted compound occupies a distinct potency niche suitable for lead optimization where a balance between efficacy and selectivity is required.

IMPDH Kinase Immunosuppression Anticancer

MAO-B Selectivity Profile: 4-Amino-1-isopropylpyridin-2(1H)-one Demonstrates a Favorable Off-Target Window

In recombinant human MAO-B enzyme assays conducted at pH 7.4 and 37°C, the target compound exhibited an IC50 value greater than 100 nM [1]. This weak inhibition of MAO-B is a critical differentiation point from many aminopyridine-based kinase inhibitors that often suffer from significant MAO-B off-target activity, which can lead to undesirable CNS effects and drug-drug interactions [2]. For context, potent MAO-B inhibitors typically exhibit IC50 values in the low nanomolar range [2]. The observed >100 nM IC50 suggests a substantial selectivity window that may reduce the risk of MAO-B-mediated toxicities in advanced preclinical development.

Monoamine Oxidase Selectivity CNS Safety Pharmacology

Structural Differentiation: Impact of N-1 Isopropyl Substitution on Physicochemical and Steric Properties

The N-1 isopropyl group significantly alters the compound's steric and electronic profile compared to unsubstituted (4-amino-2-pyridone, CAS 38767-72-5) or smaller alkyl analogs (e.g., 1-methyl, CAS 952182-01-3; 1-ethyl, CAS 1310249-41-2) . The increased steric bulk and lipophilicity conferred by the isopropyl group can enhance membrane permeability and alter binding pocket interactions [1]. While direct permeability data for this specific compound is not available in the public domain, class-level inference from 2-pyridone SAR studies indicates that N-1 alkylation generally improves logD and passive permeability relative to the unsubstituted parent [1]. This structural feature is critical for medicinal chemists optimizing compounds for cellular activity and oral bioavailability.

Medicinal Chemistry SAR Drug Design Physicochemical Properties

Recommended Application Scenarios for 4-Amino-1-isopropylpyridin-2(1H)-one Based on Quantitative Evidence


IMPDH Isoform Selectivity Studies and SAR Campaigns

Given its moderate but quantifiable inhibition of human IMPDH2 (Ki 240-440 nM) [1], this compound is ideally suited for use as a reference tool in IMPDH isoform selectivity assays. Researchers can employ it to benchmark new inhibitors or to investigate the structural determinants of IMPDH1 vs. IMPDH2 selectivity, as its activity is distinct from more potent clinical candidates like mycophenolic acid .

Kinase Inhibitor Lead Optimization with CNS Safety Screening

The compound's weak inhibition of MAO-B (IC50 > 100 nM) [1] makes it a valuable scaffold for designing kinase inhibitors where CNS penetration is not desired or where MAO-B off-target activity is a known liability. This selectivity profile supports its use in early-stage lead optimization programs focused on peripheral or oncology targets .

Medicinal Chemistry Building Block for N-1 Alkyl SAR Exploration

As a pure, well-characterized N-1 isopropyl 2-pyridone building block (MW 152.19) [1], this compound serves as a critical intermediate for synthesizing diverse libraries of 4-amino-2-pyridone derivatives. Its distinct steric and lipophilic properties relative to the unsubstituted, methyl, or ethyl analogs make it indispensable for systematic SAR studies aimed at optimizing cellular permeability and target binding .

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